molecular formula C10H7Cl4NO2S B14635082 Benzonitrile, 4-((1-methylethyl)sulfonyl)-2,3,5,6-tetrachloro- CAS No. 56916-62-2

Benzonitrile, 4-((1-methylethyl)sulfonyl)-2,3,5,6-tetrachloro-

Cat. No.: B14635082
CAS No.: 56916-62-2
M. Wt: 347.0 g/mol
InChI Key: GGTVKEBYBCEUQC-UHFFFAOYSA-N
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Description

Benzonitrile, 4-((1-methylethyl)sulfonyl)-2,3,5,6-tetrachloro- is a chemical compound with the molecular formula C10H6Cl4NO2S. This compound is characterized by the presence of a benzonitrile core substituted with four chlorine atoms and a sulfonyl group attached to an isopropyl group. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 4-isopropylbenzonitrile with chlorinating agents such as chlorine gas or sulfuryl chloride under controlled conditions to achieve the tetrachloro substitution . The sulfonyl group is then introduced using reagents like chlorosulfonic acid or sulfonyl chlorides .

Industrial Production Methods

Industrial production of this compound often employs large-scale chlorination reactors and sulfonation units to ensure high yield and purity. The process involves stringent control of reaction parameters such as temperature, pressure, and reaction time to optimize the production efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-((1-methylethyl)sulfonyl)-2,3,5,6-tetrachloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Chlorination: Chlorine gas, sulfuryl chloride.

    Sulfonation: Chlorosulfonic acid, sulfonyl chlorides.

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.

Major Products Formed

    Substituted Derivatives: Depending on the nucleophile used, various substituted benzonitrile derivatives can be formed.

    Amines: Reduction of the nitrile group yields amines.

Scientific Research Applications

Benzonitrile, 4-((1-methylethyl)sulfonyl)-2,3,5,6-tetrachloro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzonitrile, 4-((1-methylethyl)sulfonyl)-2,3,5,6-tetrachloro- involves its interaction with molecular targets through its functional groups. The nitrile group can form hydrogen bonds and interact with nucleophilic sites, while the sulfonyl group can participate in various chemical reactions. The chlorine atoms contribute to the compound’s reactivity and stability by influencing the electron density on the aromatic ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzonitrile, 4-((1-methylethyl)sulfonyl)-2,3,5,6-tetrachloro- is unique due to the combination of its tetrachloro substitution and the presence of both nitrile and sulfonyl functional groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

CAS No.

56916-62-2

Molecular Formula

C10H7Cl4NO2S

Molecular Weight

347.0 g/mol

IUPAC Name

2,3,5,6-tetrachloro-4-propan-2-ylsulfonylbenzonitrile

InChI

InChI=1S/C10H7Cl4NO2S/c1-4(2)18(16,17)10-8(13)6(11)5(3-15)7(12)9(10)14/h4H,1-2H3

InChI Key

GGTVKEBYBCEUQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1=C(C(=C(C(=C1Cl)Cl)C#N)Cl)Cl

Origin of Product

United States

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